molecular formula C24H22N6 B1260276 Pyridazine, 4,6-diphenyl-3-(4-(2-pyrimidinyl)-1-piperazinyl)- CAS No. 874657-90-6

Pyridazine, 4,6-diphenyl-3-(4-(2-pyrimidinyl)-1-piperazinyl)-

Cat. No. B1260276
CAS RN: 874657-90-6
M. Wt: 394.5 g/mol
InChI Key: YUGRWLHLWREHAP-UHFFFAOYSA-N
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Description

Pyridazine, 4,6-diphenyl-3-(4-(2-pyrimidinyl)-1-piperazinyl)-, also known as Pyridazine, 4,6-diphenyl-3-(4-(2-pyrimidinyl)-1-piperazinyl)-, is a useful research compound. Its molecular formula is C24H22N6 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridazine, 4,6-diphenyl-3-(4-(2-pyrimidinyl)-1-piperazinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridazine, 4,6-diphenyl-3-(4-(2-pyrimidinyl)-1-piperazinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

874657-90-6

Product Name

Pyridazine, 4,6-diphenyl-3-(4-(2-pyrimidinyl)-1-piperazinyl)-

Molecular Formula

C24H22N6

Molecular Weight

394.5 g/mol

IUPAC Name

4,6-diphenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C24H22N6/c1-3-8-19(9-4-1)21-18-22(20-10-5-2-6-11-20)27-28-23(21)29-14-16-30(17-15-29)24-25-12-7-13-26-24/h1-13,18H,14-17H2

InChI Key

YUGRWLHLWREHAP-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=NC=CC=N5

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=NC=CC=N5

Other CAS RN

874657-90-6

synonyms

4,6-diphenyl-3-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine
MW01-5-188WH

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-4,6-diphenylpyridazine (267 mg, 11.0 mmol), 1-(2-pyrimidyl)piperazine (656 mg, 4.0 mmol) in 3 ml of 1-BuOH was heated with stirring at 130 C for 3 days. The solvent was removed by evaporation in vacuo, the residue was treated with water to give a suspension. The solid was then filtered off, washed with water, dried over filter funnel in vacuo to give light pink solid. (320 mg, 0.81 mmol, yield 81.1%). ESI-MS: m/z 395.5 (M+H+). HRMS calcd 395.1979. found 395.1973. 1H NMR (CDCl3): d 8.329 (d, J=5.0, 2H), 8.101 (d, J=7.5, 2H), 7.734 (d, J=7.5, 2H), 7.655 (s, 1H), 7.509 (m, 6H), 6.530 (t, J=4.5, 1H), 3.836 (t, J=4.5, J=5.0, 4H), 3.394 (t, J=5.0, J=4.5, 4H).
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
656 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-BuOH
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-4,6-diphenylpyridazine (267 mg, 1.0 mmol), 1-(2-pyrimidyl)piperazine (656 mg, 4.0 mmol) 3 ml of 1-BuOH was heated with stirring at 130° C. for 3 days. The solvent was removed by evaporation in vacuo the residue was treated with water to give a suspension. The solid was then filtered off, washed with water, dried over filter funnel in vacuo to give light pink solid. (320 mg, 0.81=01, yield 81.1%). ESI-MS: m/z 395.5 (M+H+), HRMS calcd 395.1979. Found 395.1973; 1H NMR (CDCl3): d 8.329 (d, 2H), 8.101 (d, J=7.5, 2H), 7.734 (d, J=7.5, 2H), 7.655 (s, 1H), 70509 (m, 6H), 6.530 (t, J=4.5, 1H), 3.836 (1, J=4.5, J=5.0, 4H), 3.394 (t, J=5.0, J=4.5, 4H).
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-BuOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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